1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea
Brand Name: Vulcanchem
CAS No.: 942011-04-3
VCID: VC4174999
InChI: InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24)
SMILES: COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3
Molecular Formula: C20H31N3O3
Molecular Weight: 361.486

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea

CAS No.: 942011-04-3

Cat. No.: VC4174999

Molecular Formula: C20H31N3O3

Molecular Weight: 361.486

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea - 942011-04-3

Specification

CAS No. 942011-04-3
Molecular Formula C20H31N3O3
Molecular Weight 361.486
IUPAC Name 1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea
Standard InChI InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24)
Standard InChI Key RTCRYKCTAQUVIV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a urea core (–NH–CO–NH–) substituted at both nitrogen atoms. The cyclohexyl group is attached to one nitrogen, while the other nitrogen is linked to a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety. This structure is confirmed by its molecular formula C₂₀H₃₁N₃O₃ and SMILES string COc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1 . The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the methoxyphenyl group contribute to its polarity and potential hydrogen-bonding capabilities.

Physicochemical Data

PropertyValueSource
Molecular Weight361.5 g/mol
Molecular FormulaC₂₀H₃₁N₃O₃
SMILESCOc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1
Calculated LogP*~3.2 (estimated)

*LogP (octanol-water partition coefficient) is estimated based on structural analogs . Experimental data for melting point, boiling point, and solubility are currently unavailable in published literature .

Synthesis and Structural Modifications

Hypothetical Synthetic Pathways

The synthesis likely involves sequential alkylation and urea formation steps:

  • Morpholinoethylamine Preparation: Reaction of morpholine with 2-chloroethylamine to form 2-morpholinoethylamine.

  • Substituted Ethylamine Intermediate: Coupling 4-methoxybenzaldehyde with the morpholinoethylamine via reductive amination to yield 2-(4-methoxyphenyl)-2-morpholinoethylamine.

  • Urea Formation: Reaction of cyclohexyl isocyanate with the above amine to form the final urea derivative .

This pathway aligns with methods used for analogous urea compounds, such as 1-cyclohexyl-3-(2-morpholin-4-ylethyl)urea (CAS 111681-32-4) .

Structural Analogues

Compound NameMolecular FormulaKey Differences
1-Cyclohexyl-3-(4-methoxyphenyl)ureaC₁₄H₂₀N₂O₂Lacks morpholinoethyl group
1-Cyclohexyl-3-(2-morpholinoethyl)ureaC₁₃H₂₅N₃O₂Lacks methoxyphenyl group

The addition of both morpholinoethyl and methoxyphenyl groups in the target compound may enhance its binding affinity to biological targets compared to simpler analogs .

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes and characterize intermediate stability.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Validation: Screen against kinase or GPCR panels to identify lead therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator